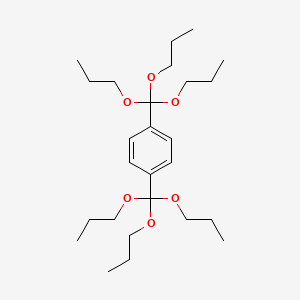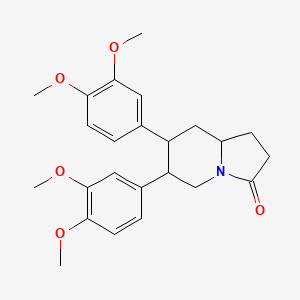
N-Methyl-4-oxo-1-phenylazetidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-4-oxo-1-phenylazetidine-2-carboxamide is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-4-oxo-1-phenylazetidine-2-carboxamide typically involves the cyclization of suitable precursors. One common method is the reaction of N-methyl-phenylglycine with phosgene to form the corresponding azetidinone. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidinones.
科学的研究の応用
N-Methyl-4-oxo-1-phenylazetidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Methyl-4-oxo-1-phenylazetidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.
類似化合物との比較
Azetidinones: Other azetidinone derivatives, such as beta-lactams, which are well-known for their antibiotic properties.
Oxazoles: Compounds like oxazoles, which share a similar heterocyclic structure but differ in their chemical properties and applications.
Uniqueness: N-Methyl-4-oxo-1-phenylazetidine-2-carboxamide is unique due to its specific substitution pattern and the presence of both a methyl group and a phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
65837-52-7 |
|---|---|
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC名 |
N-methyl-4-oxo-1-phenylazetidine-2-carboxamide |
InChI |
InChI=1S/C11H12N2O2/c1-12-11(15)9-7-10(14)13(9)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,15) |
InChIキー |
XBZLPTMJCVXWJQ-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1CC(=O)N1C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485173.png)
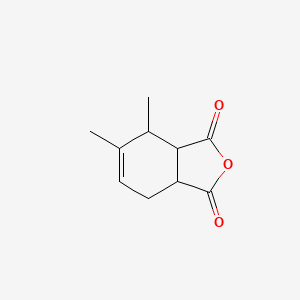
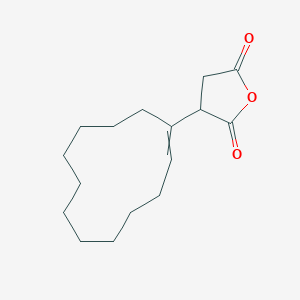
![Diethyl {3-cyano-3-[(trimethylsilyl)oxy]butyl}phosphonate](/img/structure/B14485190.png)
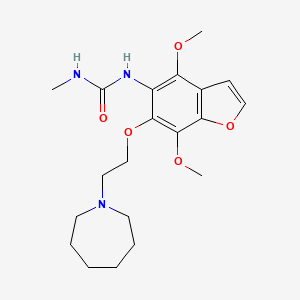
![5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14485206.png)

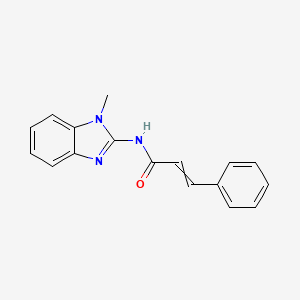

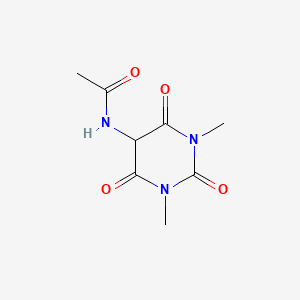
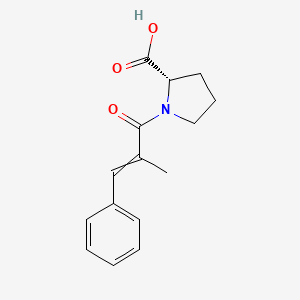
![Diethyl [2-(benzylamino)propan-2-yl]phosphonate](/img/structure/B14485242.png)
